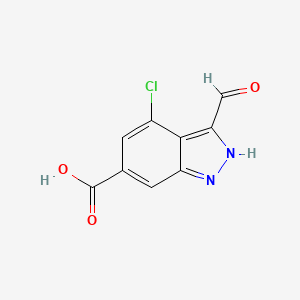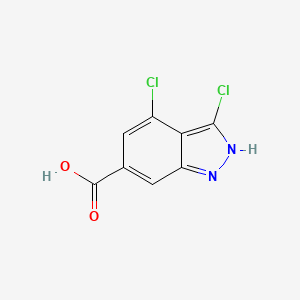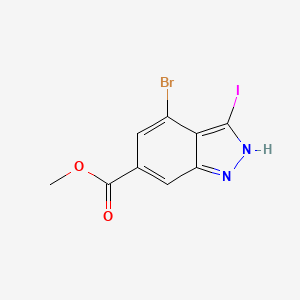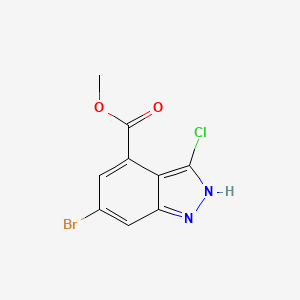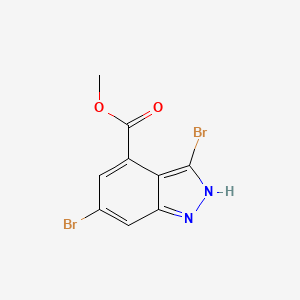
2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
HPLC Analysis in Synthesis :A study by L. Fen (2010) developed a method for determining (E)-3-ethyl-(2,3-dihydro-l-benzofuran-5-yl)-2-propenoate and its by-products during synthesis using High-Performance Liquid Chromatography (HPLC). This method is crucial for quality control in the synthesis process involving benzofuran derivatives.
Synthesis and Biological Evaluation :Research by Kenchappa and Bodke (2020) investigated the synthesis and biological activities of benzofuran pyrazole heterocycles. Their work contributes to understanding the potential therapeutic applications of these compounds.
Coordination Reactions in Chemistry :A study by Mojumdar, Šimon, and Krutošíková (2009) focused on the synthesis of [1]Benzofuro[3,2-c]pyridine and its coordination reactions, demonstrating the compound's potential in the field of coordination chemistry.
Green Synthesis Methods :Abdel-Aziem, El-Sawy, and Kirsch (2020) Abdel-Aziem, El-Sawy, and Kirsch (2020) reported an eco-friendly synthesis method for 3-aryl-2,3-dihydro-1,3,4-thiadiazoles based on benzofuran, highlighting an efficient and sustainable approach to chemical synthesis.
Novel Heterocycles Synthesis :A study by Baashen, Abdel-Wahab, and El‐Hiti (2017) focused on the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles, contributing to the advancement in synthetic methodologies in organic chemistry.
Synthesis of 2-Aryl Benzofurans :Luo, He, and Li (2007) Luo, He, and Li (2007) synthesized two new 2-aryl benzofuran derivatives from Styrax macranthus seeds, adding to the catalog of naturally derived benzofuran compounds.
Direcciones Futuras
Benzofuran compounds, which “2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde” is a part of, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on exploring the therapeutic potentials of these compounds and developing more efficient synthesis methods.
Propiedades
IUPAC Name |
2-methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-4-15-12-6-10-5-9(2)16-13(10)7-11(12)8-14/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKAGKNBCAFUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=C1)CC(O2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



